Maropitant citrate anhydrous

Description

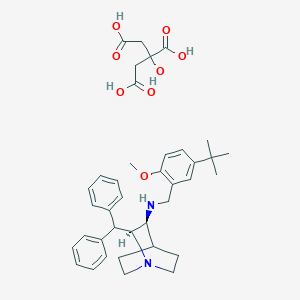

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZPFSKCXRGRIO-PNXDLZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235458 | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862543-54-2 | |

| Record name | Maropitant citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAROPITANT CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Maropitant Citrate Anhydrous

Introduction

Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has become a cornerstone in veterinary medicine for the management of emesis.[1][2][3][4] Marketed as its citrate salt, maropitant citrate anhydrous represents a significant advancement in antiemetic therapy due to its broad-spectrum efficacy against various emetic stimuli.[1][3][5] This technical guide provides an in-depth exploration of the core mechanism of action of maropitant within the central nervous system (CNS), tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling pathways, and the neuropharmacological basis of its therapeutic effects, supported by experimental evidence and methodologies.

The Neurokinin-1 Receptor and Substance P: Key Players in CNS Signaling

The therapeutic action of maropitant is intrinsically linked to the Substance P/NK-1 receptor system, a critical signaling pathway in the CNS and peripheral nervous system (PNS).[4][6][7]

Substance P: A Multifaceted Neuropeptide

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[8] It is widely distributed throughout the CNS, with high concentrations in regions integral to pain perception, inflammation, stress, anxiety, and emesis.[2][4][7][8] SP is released from sensory nerve endings in response to noxious stimuli and acts as a primary neurotransmitter in pain pathways.[9] Within the CNS, SP is a key mediator in the complex interplay between the nervous and immune systems, often contributing to neuroinflammation.[7][10]

The Neurokinin-1 (NK-1) Receptor: The Gateway for Substance P Action

The biological effects of Substance P are primarily mediated through its high-affinity binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[6][10] While SP can interact with other tachykinin receptors (NK-2 and NK-3) at higher concentrations, its preferential and most potent effects are through the NK-1R.[7][10]

NK-1 receptors are strategically located in various regions of the CNS, including:

-

The Brainstem Emetic Centers: High concentrations are found in the chemoreceptor trigger zone (CTZ) and the vomiting center (nucleus tractus solitarius), which are crucial for initiating the vomiting reflex.[1][2][3][8]

-

Pain Pathways: NK-1 receptors are present in the dorsal horn of the spinal cord, dorsal root ganglia, and other brain regions involved in the transmission and processing of pain signals.[3][9][11]

-

Glial Cells: Microglia and astrocytes, resident immune cells of the CNS, express NK-1 receptors, implicating the SP/NK-1R system in neuroinflammatory processes.[10]

Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the Gq/11 protein, which activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium levels and the activation of protein kinase C, culminating in neuronal excitation and downstream physiological responses.[12]

Maropitant's Core Mechanism of Action in the CNS: Competitive Antagonism

Maropitant functions as a selective and competitive antagonist at the NK-1 receptor.[5][13][14] Its molecular structure allows it to bind to the NK-1 receptor with high affinity, effectively blocking the binding of Substance P.[1][5] By preventing SP from activating its receptor, maropitant inhibits the downstream signaling cascade that would otherwise lead to neuronal stimulation.[5]

This antagonistic action is the cornerstone of maropitant's therapeutic effects in the CNS:

Broad-Spectrum Antiemetic Effect

The primary and most well-established clinical application of maropitant is the prevention and treatment of vomiting.[1][3] Its efficacy stems from its ability to block NK-1 receptors in the key emetic centers of the brain.[1][2] Vomiting is a complex reflex initiated by various stimuli that can act centrally (e.g., certain drugs, toxins) or peripherally (e.g., gastrointestinal irritation).[1] Substance P is a final common pathway neurotransmitter in the vomiting reflex.[1] By blocking the action of SP at the NK-1 receptors in the CTZ and the vomiting center, maropitant effectively interrupts this final step, making it a broad-spectrum antiemetic.[1][2][3]

Visceral Analgesia

There is growing evidence to support the role of maropitant in providing visceral analgesia.[2][9][15] Visceral pain, originating from internal organs, is often poorly localized and can be challenging to manage. The afferent nerve fibers that transmit visceral pain signals have a high density of NK-1 receptors.[11] Maropitant's ability to antagonize these receptors in the spinal cord and brain reduces the transmission and perception of visceral pain.[2][9][11] Studies have shown that maropitant can decrease the minimum alveolar concentration (MAC) of inhalant anesthetics required to prevent movement in response to noxious visceral stimulation, indicating an anesthetic-sparing and analgesic effect.[2][4][9][16]

Potential Anti-inflammatory and Neuroprotective Roles

Given the involvement of the SP/NK-1R system in neuroinflammation, maropitant's mechanism of action suggests potential anti-inflammatory and neuroprotective properties within the CNS.[10][17] By blocking SP-mediated activation of glial cells, maropitant may help to attenuate the release of pro-inflammatory cytokines and reduce neuroinflammation associated with various CNS disorders.[10][17] Recent research has shown that post-treatment with maropitant can reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation in a model of peripheral nerve injury.[17]

Visualization of Maropitant's CNS Mechanism of Action

Caption: Maropitant's competitive antagonism of the NK-1 receptor in the CNS.

Pharmacokinetics and CNS Penetration

A crucial aspect of maropitant's central mechanism of action is its ability to cross the blood-brain barrier. Maropitant is a lipophilic compound, which facilitates its penetration into the CNS.[18] Studies in gerbils have demonstrated a mean brain-to-plasma concentration ratio of 3.59 eight hours after subcutaneous injection, confirming its significant presence in the brain.[13][14][18] This efficient CNS penetration is essential for its potent antiemetic and potential analgesic effects.

The bioavailability of maropitant varies with the route of administration. Subcutaneous injection results in significantly higher bioavailability (over 90% in dogs) compared to oral administration, which is subject to first-pass metabolism.[1][19] The pharmacokinetic profile of maropitant exhibits non-linear kinetics, with higher doses leading to saturated metabolic clearance and a longer elimination half-life.[20]

Key Pharmacokinetic Parameters of Maropitant in Dogs

| Parameter | Oral Administration (2 mg/kg) | Oral Administration (8 mg/kg) | Subcutaneous Administration (1 mg/kg) |

| Bioavailability | ~24%[1][19] | ~37%[19] | ~91%[1][19] |

| Time to Peak Plasma Concentration (Tmax) | ~1.9 hours[18] | ~1.7 hours[18] | ~0.75 hours[18] |

| Elimination Half-life | Varies with dose; longer at higher doses[20] | Varies with dose; longer at higher doses[20] | ~6-8 hours[1] |

| Protein Binding | >99%[18] | >99%[18] | >99%[18] |

Experimental Protocols for Characterizing Maropitant's CNS Activity

The elucidation of maropitant's mechanism of action relies on a combination of in vitro and in vivo experimental models.

In Vitro: Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of maropitant for the NK-1 receptor.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the NK-1 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.

-

Radioligand Binding: A radiolabeled ligand with high affinity for the NK-1 receptor (e.g., [³H]-Substance P) is incubated with the prepared cell membranes.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled maropitant.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of maropitant can be calculated. A lower Ki value indicates a higher binding affinity.

In Vivo: Models of Emesis

Objective: To evaluate the antiemetic efficacy of maropitant against centrally and peripherally acting emetogens.

Methodology:

-

Animal Model: Dogs or cats are commonly used.

-

Emetogen Challenge: Animals are administered a known emetic agent.

-

Maropitant Administration: Maropitant is administered at various doses and routes prior to the emetogen challenge.

-

Observation and Scoring: The animals are observed for the incidence of vomiting and retching, and the frequency of emetic events is recorded. Nausea can be assessed using a visual analog scale (VAS).[2]

-

Data Analysis: The efficacy of maropitant is determined by its ability to reduce or prevent emesis compared to a control group.

In Vivo: Visceral Pain Models

Objective: To assess the analgesic effects of maropitant on visceral pain.

Methodology:

-

Animal Model: Dogs are often used in these studies.

-

Anesthesia and Instrumentation: Animals are anesthetized with an inhalant anesthetic (e.g., sevoflurane), and physiological parameters are monitored.

-

Noxious Visceral Stimulation: A standardized painful stimulus is applied to a visceral organ, such as the ovary or ovarian ligament.[2][16]

-

MAC Determination: The minimum alveolar concentration (MAC) of the anesthetic required to prevent purposeful movement in response to the stimulus is determined.

-

Maropitant Administration: Maropitant is administered, and the MAC is redetermined.

-

Data Analysis: A reduction in the MAC value in the presence of maropitant indicates an analgesic and anesthetic-sparing effect.[2][9][16]

Experimental Workflow for Visceral Pain Assessment

Caption: Workflow for assessing maropitant's visceral analgesic effects.

Conclusion

The mechanism of action of maropitant citrate anhydrous in the central nervous system is a clear and compelling example of targeted receptor antagonism. By selectively blocking the neurokinin-1 receptor, maropitant effectively inhibits the diverse physiological effects of Substance P, most notably emesis and visceral pain transmission. Its ability to penetrate the CNS and engage its target with high affinity underpins its robust clinical efficacy. For researchers and drug development professionals, maropitant serves as a model for the successful translation of basic neuropharmacological principles into a highly effective therapeutic agent. Further research into the broader implications of NK-1 receptor antagonism, particularly in the realms of neuroinflammation and other CNS disorders, holds significant promise for future therapeutic innovations.

References

-

Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Journal of Clinical Psychiatry, 63(Suppl 11), 6–10. [Link]

-

Johnson, M. B., & Young, A. D. (2018). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Molecular Neuroscience, 11, 286. [Link]

-

Douglas, S. D., & Leeman, S. E. (2011). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Immunology, 186(3), 1323–1328. [Link]

-

Ebner, K., & Singewald, N. (2017). Substance P and the Neurokinin-1 Receptor: The New CRF. Current Pharmaceutical Design, 23(27), 4035–4045. [Link]

-

Zielinski, M. R., Karpova, S. A., Yang, X., & Gerashchenko, D. (2016). Substance P and the neurokinin-1 receptor regulate electroencephalogram non-rapid eye movement sleep slow-wave activity locally. Sleep, 39(1), 159–169. [Link]

-

Creedon, J. M., & Davis, M. (2021). Use of maropitant for pain management in domestic rabbits (Oryctolagus cuniculus): 58 cases. Journal of Exotic Pet Medicine, 38, 21–24. [Link]

-

de la Puente-Redondo, V., Tingley, F. D., Schneider, R. P., & Hickman, M. A. (2007). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 281–287. [Link]

-

Reinero, C., Lee-Fowler, T., & Cohn, L. A. (2012). Investigation of Neurokinin-1 Receptor Antagonism as a Novel Treatment for Chronic Bronchitis in Dogs. Journal of Veterinary Internal Medicine, 26(5), 1140–1145. [Link]

-

Wikipedia. (n.d.). Maropitant. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Retrieved January 14, 2026, from [Link]

-

Hay Kraus, B. L. (2017). Spotlight on the perioperative use of maropitant citrate. Veterinary Medicine: Research and Reports, 8, 93–99. [Link]

-

De Zoysa, G. H., & Lee, J. I. (2022). Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. Veterinary Sciences, 9(3), 136. [Link]

-

El Bahri, L. (2009). Maropitant's pharmacokinetics and pharmacology. DVM360. [Link]

-

Qingmu Pharmaceutical. (2024, March 26). Maropitant: Mechanism of Action, Uses and Dosage. [Link]

-

Marquez, M., Boscan, P., Weir, H., Vogel, P., & Twedt, D. C. (2015). Comparison of NK-1 Receptor Antagonist (Maropitant) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy. PLoS ONE, 10(10), e0140734. [Link]

-

Benchaoui, H. A., Cox, S. R., Schneider, R. P., Boucher, J. F., & Clemence, R. G. (2007). The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 336–344. [Link]

-

Boscan, P., Monnet, E., Mama, K., & Twedt, D. C. (2011). Effect of maropitant, a neurokinin 1 receptor antagonist, on anesthetic requirements during noxious visceral stimulation of the ovary in dogs. American Journal of Veterinary Research, 72(12), 1576–1581. [Link]

-

ResearchGate. (n.d.). Effect of maropitant, a neurokinin 1 receptor antagonist, on anesthetic requirements during noxious visceral stimulation of the ovary in dogs. Retrieved January 14, 2026, from [Link]

-

Bradbrook, C. (2020, June 9). Is maropitant analgesic? Zero Pain Philosophy. [Link]

-

Burgess, K. (2024, April 1). Maropitant (Cerenia). Healthy Paws Animal Hospital. [Link]

-

da Silva, A. S., et al. (2024). Post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress and neuroinflammation on peripheral nerve injury in rats. PLoS ONE, 19(3), e0298818. [Link]

-

Lesman, S. P., Boucher, J. F., & Kukanich, B. (2013). The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days. Journal of Veterinary Pharmacology and Therapeutics, 36(5), 452–460. [Link]

-

Hickman, M. A., Cox, S. R., Mahabir, S., Miskell, C., Lin, J., & Seddon, C. (2008). Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats. Journal of Veterinary Pharmacology and Therapeutics, 31(3), 220–229. [Link]

-

Hay Kraus, B. L. (2017). Spotlight on the perioperative use of maropitant citrate. Veterinary Medicine: Research and Reports, 8, 93–99. [Link]

Sources

- 1. Maropitant - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on the perioperative use of maropitant citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. qingmupharm.com [qingmupharm.com]

- 6. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of NK-1 Receptor Antagonist (Maropitant) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Substance P and the neurokinin-1 receptor regulate electroencephalogram non-rapid eye movement sleep slow-wave activity locally - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. | Semantic Scholar [semanticscholar.org]

- 15. ovid.com [ovid.com]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress and neuroinflammation on peripheral nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dvm360.com [dvm360.com]

- 19. researchgate.net [researchgate.net]

- 20. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of maropitant citrate in animal models

An In-Depth Technical Guide to the Pharmacokinetics of Maropitant Citrate in Animal Models

Executive Summary

Maropitant citrate, a potent and selective neurokinin-1 (NK1) receptor antagonist, represents a cornerstone of antiemetic therapy in veterinary medicine. Its efficacy is intrinsically linked to its pharmacokinetic (PK) profile, which exhibits notable complexity, including species-specific variations and dose-dependent non-linear kinetics. This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of maropitant in key animal models. We delve into the causal mechanisms behind its pharmacokinetic behavior, present detailed experimental protocols for its study, and offer field-proven insights to inform future research and drug development.

Foundational Pharmacology: The NK1 Receptor Blockade

Maropitant's therapeutic action is rooted in its high-affinity antagonism of the neurokinin-1 (NK1) receptor.[1][2] The endogenous ligand for this receptor, Substance P, is a critical neuropeptide in the central and peripheral nervous systems, playing a pivotal role in mediating the vomiting reflex.[1][3] High concentrations of Substance P and NK1 receptors are found in the key nuclei of the brainstem that comprise the "emetic center" (e.g., area postrema, nucleus tractus solitarius).[1][4] By competitively and reversibly binding to the NK1 receptor, maropitant prevents Substance P from initiating the signaling cascade that leads to emesis.[2][3] This mechanism provides a broad-spectrum antiemetic effect against both central and peripheral emetic stimuli.[1][3][4]

Caption: Mechanism of maropitant as an NK1 receptor antagonist.

Absorption and Bioavailability: Route-Dependent Efficacy

The route of administration profoundly impacts the systemic exposure of maropitant. The compound is a lipophilic, weak base belonging to the quinuclidine class.[1]

Canine Model

In dogs, maropitant exhibits significantly different bioavailability between oral (PO) and subcutaneous (SC) administration.

-

Subcutaneous (SC) Administration: Following SC injection at a standard 1 mg/kg dose, maropitant is well-absorbed, with a high absolute bioavailability of 90.7%.[1][5] Peak plasma concentrations (Cmax) are typically reached within 0.75 hours (Tmax).[5][6]

-

Oral (PO) Administration: Oral bioavailability is considerably lower, a phenomenon attributed to significant first-pass hepatic metabolism.[5] At a 2 mg/kg dose, bioavailability is approximately 23.7%, increasing to 37% at an 8 mg/kg dose.[5] This dose-dependent increase in bioavailability is the first indicator of the drug's non-linear pharmacokinetics.[5] Peak plasma concentrations after oral dosing are reached in approximately 1.7 to 1.9 hours.[5][6] Notably, the presence of food does not significantly affect oral bioavailability.[1][5][7]

Feline Model

Cats exhibit a different pharmacokinetic profile compared to dogs.

-

Subcutaneous (SC) Administration: Bioavailability after SC injection is reported to be 117%.[8][9][10] This value exceeding 100% may be an artifact of non-linear kinetics and the methodology used for calculation, but it underscores the excellent absorption via this route.[1]

-

Oral (PO) Administration: Oral bioavailability in cats is approximately 50%, which is higher than in dogs but still indicates substantial first-pass metabolism.[8][9][10]

Distribution: High Protein Binding and CNS Penetration

Once absorbed, maropitant is widely distributed. It exhibits very high plasma protein binding of over 99%[1][7][11]. This is a critical consideration for hypoalbuminemic patients or when co-administering other highly protein-bound drugs, as it could increase the fraction of free, active drug.

A key aspect of maropitant's efficacy is its ability to cross the blood-brain barrier and act on the central emetic centers.[1] Studies in gerbils, a model used to assess central NK1 antagonist activity, demonstrated that maropitant effectively penetrates the central nervous system.[12] The mean brain-to-plasma concentration ratio was found to be 3.59 eight hours after a 1 mg/kg subcutaneous injection, confirming its central action.[1][12]

Metabolism and Non-Linear Kinetics: The Role of Cytochrome P450

The metabolism of maropitant is the most complex aspect of its pharmacokinetics and is primarily hepatic.[5]

In dogs, metabolism is mediated by two key cytochrome P450 isoenzymes:

At lower therapeutic doses (e.g., 1 mg/kg SC or 2 mg/kg PO), metabolism proceeds without saturating these enzyme systems. However, at higher doses (e.g., 8 mg/kg PO for motion sickness), the high-affinity CYP2D15 enzyme becomes saturated.[7][13][14] This saturation of the primary clearance pathway leads to a shift in metabolism to the lower-affinity CYP3A12 enzyme, resulting in delayed drug elimination and non-linear kinetics.[13][15]

This non-linearity has significant clinical implications:

-

Drug Accumulation: With repeated daily dosing, especially at higher doses, maropitant accumulates in the plasma.[13] After 14 days of oral dosing in dogs, the accumulation ratio was 2.46 for the 2 mg/kg dose and substantially higher at 4.81 for the 8 mg/kg dose.[6][13][15]

-

Time to Steady State: The time to reach steady-state plasma concentrations is dose-dependent. For a 2 mg/kg daily oral dose in dogs, 90% of steady-state is reached after approximately four doses.[6][13][15] For the 8 mg/kg dose, this extends to about eight doses.[6][13][15]

In cats, the metabolism is primarily handled by the CYP1A enzyme family.[16][17] Cats clear the drug more slowly than dogs, resulting in a longer terminal half-life.[14]

Excretion and Elimination Half-Life

Maropitant clearance is almost exclusively hepatic.[5] Urinary recovery of the parent drug and its primary metabolite is minimal (<1% in dogs), confirming that renal excretion is not a significant pathway for elimination.[5][7] Therefore, dosage adjustments in patients with renal insufficiency are likely unnecessary.[14]

The apparent terminal elimination half-life (T½) varies by species, dose, and route of administration.

-

In Dogs:

-

In Cats: The terminal half-life is consistently longer than in dogs, ranging from 13 to 17 hours regardless of the administration route (PO, SC, or IV).[8][9][14]

Pharmacokinetic Data Summary

Table 1: Key Pharmacokinetic Parameters of Maropitant in Dogs

| Route | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | T½ (hours) | Bioavailability (%) | Reference(s) |

| IV | 1 | N/A | ~297 | N/A | 100 | [18] |

| SC | 1 | 0.75 | ~113-146 | 7.75 | 90.7 | [5][6][16] |

| PO | 2 | 1.9 | ~74 | 4.03 | 23.7 | [5][6][16] |

| PO | 8 | 1.7 | ~376 | 5.46 (single dose) | 37.0 | [5][6][16] |

Table 2: Key Pharmacokinetic Parameters of Maropitant in Cats

| Route | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | T½ (hours) | Bioavailability (%) | Reference(s) |

| SC | 1 | 0.5 - 2 | N/A | 13-17 | 117 | [8][9][10][16] |

| PO | 1 | N/A | N/A | 13-17 | 50 | [8][9][10][16] |

Experimental Protocols and Methodologies

Accurate characterization of maropitant pharmacokinetics relies on robust experimental design and sensitive bioanalytical methods.

Protocol 1: In-Vivo Pharmacokinetic Study Design

This protocol outlines a typical crossover study design for evaluating maropitant PK in a canine model. The causality behind a crossover design is to minimize inter-animal variability, as each animal serves as its own control.

Objective: To determine the pharmacokinetic parameters of maropitant following SC and PO administration. Model: Beagle dogs (n=6-12), purpose-bred for research to ensure homogeneity. Design: Randomized, two-way crossover study with a 14-day washout period between phases.[18][19] The washout period is critical to ensure complete clearance of the drug before the second treatment is administered.

Methodology:

-

Phase 1: Animals are randomly assigned to one of two groups.

-

Blood Sampling: Serial blood samples (e.g., 2-3 mL) are collected into K2-EDTA tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[19][20] This schedule is designed to capture the absorption, peak concentration, and elimination phases of the drug.

-

Plasma Processing: Samples are immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma.[20] Plasma is harvested and stored at -80°C until analysis to ensure analyte stability.[20]

-

Washout Period: A 14-day washout period is observed.

-

Phase 2: The treatments are crossed over.

-

Group A: Receives the 2 mg/kg oral tablet.

-

Group B: Receives the 1 mg/kg SC injection.

-

-

Sample Collection & Processing: Repeat steps 2 and 3.

-

Bioanalysis: Plasma concentrations of maropitant are quantified using a validated LC-MS/MS method (see Protocol 2).

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed on the plasma concentration-time data to determine key PK parameters (Cmax, Tmax, AUC, T½, etc.).[13][18]

Caption: Crossover design for an in-vivo pharmacokinetic study.

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying maropitant in biological matrices due to its superior sensitivity and specificity.[18][21]

Objective: To accurately quantify maropitant concentrations in canine or feline plasma.

Methodology:

-

Preparation of Standards:

-

Prepare a primary stock solution (1 mg/mL) of maropitant reference standard and a stable isotope-labeled internal standard (e.g., Maropitant-d5) in methanol.[20]

-

Create a series of working solutions by serial dilution.

-

Spike control (drug-free) plasma with the working solutions to create a calibration curve (e.g., 0.2 to 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[18][20]

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add the internal standard. The internal standard is crucial for correcting for variations in sample processing and instrument response.

-

Add 3 volumes of cold acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., CAPCELL PAK C18, 4.6x250mm, 5µm).[22] Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.2% formic acid.[21] This separates maropitant from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[21]

-

Detection: Use Selective Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both maropitant (e.g., m/z 469.3 → product ion) and the internal standard.[21] This provides extremely high selectivity and sensitivity, with a typical lower limit of quantification (LLOQ) around 0.1-0.2 ng/mL.[18][21]

-

-

Data Analysis:

-

Construct the calibration curve by plotting the peak area ratio (maropitant/internal standard) against the nominal concentration.

-

Use a weighted (e.g., 1/x²) linear or quadratic regression to fit the curve.[18]

-

Calculate the concentration of maropitant in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

The pharmacokinetics of maropitant citrate are well-characterized in primary veterinary species, particularly dogs and cats. The key takeaways for researchers are the significant impact of administration route on bioavailability and the dose-dependent non-linear kinetics in dogs driven by the saturation of CYP450 metabolic pathways. These properties necessitate careful consideration in dose selection, especially for multi-day treatment regimens. While existing data provides a strong foundation, further research into the pharmacokinetics in special populations (e.g., patients with hepatic dysfunction, neonates, other species) and the investigation of potential drug-drug interactions involving the CYP450 system would provide valuable insights for optimizing the clinical use of this important therapeutic agent.

References

-

Leshman, S. P., Boucher, J. F., & Grover, G. S. (2013). The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days. Journal of Veterinary Pharmacology and Therapeutics, 36(5), 462-470. [Link]

-

El Bahri, L. (2009). Maropitant's pharmacokinetics and pharmacology. DVM360. [Link]

-

ResearchGate. (n.d.). The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days | Request PDF. [Link]

-

Benchaoui, H. A., Cox, S. R., Schneider, R. P., Boucher, J. F., & Clemence, R. G. (2007). The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 336-344. [Link]

-

Semantic Scholar. (n.d.). The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days. [Link]

-

Quimby, J. (2020). Maropitant Use in Cats. Today's Veterinary Practice. [Link]

-

Hickman, M. A., Cox, S. R., Mahabir, S., Miskell, C., Lin, J., & Bunger, A. (2008). Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats. Journal of Veterinary Pharmacology and Therapeutics, 31(3), 220-229. [Link]

-

Trepanier, L. (2015). Maropitant: Novel Antiemetic. Clinician's Brief. [Link]

-

ResearchGate. (n.d.). Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia TM ) for the prevention of emesis and motion sickness in cats | Request PDF. [Link]

-

Paul, A. K., Majumder, S., & Roy, A. (2021). Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. Veterinary Sciences, 8(11), 259. [Link]

-

de la Puente-Redondo, V., Tingley, F. D., 3rd, Schneider, R. P., & Hickman, M. A. (2007). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 281-287. [Link]

-

Wikipedia. (n.d.). Maropitant. [Link]

-

Kenward, H., Elliott, J., Legath, J., & Pelligand, L. (2023). Dilution of maropitant (Cerenia) in lactated Ringer solution prolongs subcutaneous drug absorption and reduces maximum plasma concentration in Beagle dogs. American Journal of Veterinary Research, 84(5). [Link]

-

U.S. Food and Drug Administration. (n.d.). NADA 141-263 CERENIA (maropitant citrate) Injectable Solution Dogs. [Link]

-

Kukanich, B., & Clark, T. P. (2017). Spotlight on the perioperative use of maropitant citrate. Veterinary Medicine: Research and Reports, 8, 99-108. [Link]

-

Whelchel, D. D., Holbrook, M., & Wacks, A. (2022). Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration. Journal of Veterinary Pharmacology and Therapeutics, 45(5), 488-493. [Link]

-

Kukanich, B., & Clark, T. P. (2017). Spotlight on the perioperative use of maropitant citrate. Veterinary Medicine: Research and Reports, 8, 99–108. [Link]

-

Ozawa, S., Muroi, Y., & Yamamoto, K. (2019). Pharmacokinetics of maropitant citrate in New Zealand White rabbits (Oryctolagus cuniculus). American Journal of Veterinary Research, 80(10), 968-973. [Link]

-

Davis, J. L., Etnier, J. L., & Knych, H. K. (2019). Pharmacokinetics of single doses of maropitant citrate in adult horses. Journal of Veterinary Pharmacology and Therapeutics, 42(6), 661-667. [Link]

-

DailyMed. (n.d.). Cerenia® (maropitant citrate) Injectable Solution. [Link]

-

ResearchGate. (n.d.). Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs | Request PDF. [Link]

- Google Patents. (n.d.).

Sources

- 1. dvm360.com [dvm360.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerenia® (maropitant citrate) Injectable Solution [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. zoetisus.com [zoetisus.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Maropitant - Wikipedia [en.wikipedia.org]

- 12. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.ctfassets.net [assets.ctfassets.net]

- 15. The pharmacokinetics of maropitant citrate dosed orally to dogs at 2 mg/kg and 8 mg/kg once daily for 14 days consecutive days. | Semantic Scholar [semanticscholar.org]

- 16. dovepress.com [dovepress.com]

- 17. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. avmajournals.avma.org [avmajournals.avma.org]

- 19. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Maropitant Citrate Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maropitant, a potent and selective neurokinin-1 (NK₁) receptor antagonist, is a cornerstone in veterinary medicine for the management of emesis. Marketed as its citrate salt, this compound effectively blocks the action of Substance P, the key neurotransmitter involved in the vomiting reflex. This technical guide provides a comprehensive overview of the synthesis and chemical properties of maropitant citrate in its anhydrous form (C₃₈H₄₈N₂O₈). It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug development, offering in-depth insights into its synthesis, chemical characteristics, and analytical considerations.

Introduction: The Scientific Rationale for Maropitant

Emesis, or vomiting, is a complex physiological response coordinated by the central nervous system. A critical pathway in this reflex involves the binding of the neuropeptide Substance P to neurokinin-1 (NK₁) receptors located in the brain's vomiting center.[][2] Maropitant citrate exerts its potent antiemetic effects by competitively inhibiting this interaction, thereby preventing the transmission of the emetic signal.[2] Its broad-spectrum efficacy against various emetic stimuli has established it as a vital therapeutic agent in veterinary practice.[3] While often formulated as a monohydrate, the anhydrous form of maropitant citrate is of significant interest for specific formulation strategies and physicochemical studies.

Chemical Synthesis of Maropitant Citrate Anhydrous

The synthesis of maropitant is a multi-step process culminating in the formation of the free base, which is then converted to the citrate salt. A common and effective synthetic strategy involves the stereoselective synthesis of the maropitant free base, followed by salt formation with anhydrous citric acid.

Synthesis of Maropitant Free Base

A representative synthesis of maropitant free base initiates from the chiral intermediate (S)-2-benzhydrylquinuclidin-3-one. The synthesis proceeds through the following key transformations:

-

Stereoselective Reduction: The ketone functionality of (S)-2-benzhydrylquinuclidin-3-one is reduced to the corresponding alcohol, yielding (2S,3R)-2-benzhydrylquinuclidin-3-ol. This reduction is stereospecific, setting the required stereochemistry at the C3 position of the quinuclidine ring.[4]

-

Activation of the Hydroxyl Group: The resulting hydroxyl group is then "activated" to facilitate its displacement. This is typically achieved by converting it into a good leaving group, such as a sulfonate ester (e.g., mesylate, tosylate, or triflate).[4]

-

Nucleophilic Substitution: The activated intermediate undergoes a nucleophilic substitution reaction with 2-methoxy-5-tert-butyl-benzylamine. This step introduces the N-benzyl substituent, completing the carbon skeleton of the maropitant free base.[4]

This synthetic approach is advantageous as it establishes the desired stereochemistry early in the process, avoiding the need for challenging chiral separations in later stages.

Formation of Maropitant Citrate Anhydrous

The final step in the synthesis is the formation of the anhydrous citrate salt. This is achieved by reacting the maropitant free base with anhydrous citric acid in a suitable solvent system.

A common procedure involves dissolving the maropitant free base and one equivalent of anhydrous citric acid in a mixture of acetone and water. The solution is heated to ensure complete dissolution and then cooled. The addition of an anti-solvent, such as tert-butyl methyl ether, induces the precipitation of the maropitant citrate salt. The resulting solid is then collected by filtration and dried under vacuum to yield the anhydrous form.[5]

Experimental Protocols

Illustrative Protocol for the Synthesis of Maropitant Free Base

This protocol is illustrative and based on general principles of organic synthesis. Researchers should consult relevant patents and journal articles for detailed and optimized procedures.

Step 1: Stereoselective Reduction of (S)-2-benzhydrylquinuclidin-3-one

-

To a solution of (S)-2-benzhydrylquinuclidin-3-one in toluene, add sodium metal and isopropanol.

-

Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2S,3R)-2-benzhydrylquinuclidin-3-ol.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the crude alcohol from the previous step in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a base (e.g., N,N-diisopropylethylamine).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

Step 3: Nucleophilic Substitution

-

To the solution containing the activated intermediate, add 4-dimethylaminopyridine (DMAP) and 2-methoxy-5-tert-butyl-benzylamine.[4]

-

Heat the reaction mixture to reflux until the reaction is complete.[4]

-

Cool the mixture and purify by column chromatography to obtain the maropitant free base.

Protocol for the Preparation of Maropitant Citrate Anhydrous

-

Dissolve maropitant free base (1 equivalent) in a suitable solvent such as isopropyl ether.[6]

-

Add anhydrous citric acid (1 equivalent) to the solution at room temperature.[6]

-

Add water to the mixture and stir vigorously for an extended period (e.g., 18 hours).[6]

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with a suitable solvent (e.g., tert-butyl methyl ether).

-

Dry the solid under vacuum at a controlled temperature (e.g., 35°C) to obtain maropitant citrate anhydrous.[5]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of maropitant citrate anhydrous is essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₈N₂O₈ | [7][8] |

| Molecular Weight | 660.8 g/mol | [7][8] |

| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | [7] |

| CAS Number | 862543-54-2 | [7][9] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | Not explicitly defined for the anhydrous form. The monohydrate melts at 153-159 °C. | [][10] |

| pKa | ~9 (for the maropitant base) | |

| Solubility | Sparingly soluble in water (~0.35 mg/mL at 25°C). Soluble in methanol and dimethyl sulfoxide (DMSO). | [] |

| Stability | Stable under normal storage conditions. Should be protected from moisture. | [] |

Spectroscopic Data

¹H NMR (400 MHz, CD₃OD): δ 7.45 - 7.42 (m, 4H), 7.35 - 7.31 (m, 4H), 7.25 - 7.21 (m, 2H), 7.05 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 6.70 (dd, J=8.4, 2.4 Hz, 1H), 4.35 (d, J=13.2 Hz, 1H), 4.25 (d, J=13.2 Hz, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 2H), 3.40-3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.90 (d, J=15.6 Hz, 2H), 2.80 (d, J=15.6 Hz, 2H), 2.30-1.80 (m, 7H), 1.30 (s, 9H).[6]

Visualizations

Synthetic Workflow of Maropitant Free Base

Caption: Synthetic pathway to Maropitant Free Base.

Formation of Maropitant Citrate Anhydrous

Caption: Process flow for Maropitant Citrate Anhydrous formation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of maropitant citrate anhydrous. The synthetic pathway, from its chiral precursor to the final salt form, highlights key chemical transformations that are crucial for obtaining the desired stereoisomer with high purity. The compilation of its physicochemical properties, including spectroscopic data, offers a valuable reference for researchers and formulation scientists. A thorough understanding of these characteristics is paramount for the development of stable and effective drug products containing maropitant.

References

-

Chemistry of APIs: Synthesis and Solid-State Properties. IRIS UPO. Available at: [Link]

-

Maropitant. AERU - University of Hertfordshire. Available at: [Link]

- CN109320510B - Preparation method of Maropitan free base. Google Patents.

-

Maropitant citrate hydrate | 1X10MG | C38H50N2O9 | 688345 | 359875-09-5. Armar Bio. Available at: [Link]

-

maropitant citrate anhydrous | C38H48N2O8 | CID 11319809. PubChem. Available at: [Link]

-

Maropitant Citrate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

-

MAROPITANT. All About Drugs. Available at: [Link]

-

Maropitant's pharmacokinetics and pharmacology. DVM360. Available at: [Link]

-

Dilution of maropitant (Cerenia) in lactated Ringer solution prolongs subcutaneous drug absorption and reduces maximum plasma concentration in. AVMA Journals. Available at: [Link]

-

Maropitant | C32H40N2O | CID 204108. PubChem. Available at: [Link]

-

Maropitant Citrate Hydrate and its Impurities. Pharmaffiliates. Available at: [Link]

- ES2873376T3 - Formulation of maropitant. Google Patents.

-

Maropitant Citrate | C38H50N2O9 | CID 204107. PubChem. Available at: [Link]

-

The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs. National Center for Biotechnology Information. Available at: [Link]

- NL2015865B1 - Maropitant Formulation. Google Patents.

-

MAROPITANT FORMULATION - European Patent Office - EP 3173071 A1. Googleapis.com. Available at: [Link]

-

Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available at: [Link]

Sources

- 2. Maropitant | C32H40N2O | CID 204108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. MAROPITANT – All About Drugs [allfordrugs.com]

- 5. iris.uniupo.it [iris.uniupo.it]

- 6. What Is Maropitant Citrate? | OCTAGONCHEM [octagonchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Maropitant Citrate - SRIRAMCHEM [sriramchem.com]

- 9. Buy Maropitant citrate | 359875-09-5 | >98% [smolecule.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

In-Depth Technical Guide: Binding Affinity of Maropitant to Neurokinin-1 (NK1) Receptors in Brain Tissue

Introduction: The Significance of the Maropitant-NK1 Interaction in Neuropharmacology

Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has become a cornerstone therapeutic agent, primarily recognized for its broad-spectrum antiemetic properties in veterinary medicine.[1][2] Its mechanism of action, centered on the competitive and reversible blockade of the NK1 receptor, prevents the binding of the endogenous ligand, Substance P (SP).[3] This interruption of the SP/NK1R signaling pathway is fundamental to its clinical efficacy.[3]

Substance P, an 11-amino acid neuropeptide, is a key mediator in a variety of physiological and pathological processes, including the transmission of pain, inflammation, and, most notably, the emetic reflex.[3][4][5] NK1 receptors are strategically distributed throughout the central and peripheral nervous systems, with significant concentrations in the brainstem's vomiting center and the gastrointestinal tract.[3][6] The binding of SP to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the physiological response of vomiting.[3][7]

Maropitant's high affinity and selectivity for the NK1 receptor are central to its therapeutic success, allowing it to effectively outcompete Substance P and disrupt the emetic signaling pathway.[6][8] This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of maropitant to NK1 receptors, with a specific focus on brain tissue, offering insights for researchers, scientists, and drug development professionals.

The Neurokinin-1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous agonist, Substance P, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[9] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] These events culminate in the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to various cellular responses.[7][9] Upon stimulation by SP, the NK1 receptor is internalized via a clathrin-dependent mechanism.[7]

Caption: NK1 Receptor Signaling Pathway and Maropitant's Antagonistic Action.

Methodologies for Determining Binding Affinity

The cornerstone for quantifying the interaction between a ligand like maropitant and its receptor is the radioligand binding assay.[10] This powerful technique allows for the determination of key binding parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Core Principle: Competitive Radioligand Binding

The assay operates on the principle of competition. A radiolabeled ligand (a "hot" ligand, typically [³H]-Substance P) with known high affinity for the NK1 receptor is incubated with brain tissue membrane preparations. In parallel, increasing concentrations of a non-radiolabeled competitor (a "cold" ligand, in this case, maropitant) are introduced. Maropitant competes with the radioligand for the same binding sites on the NK1 receptors. By measuring the displacement of the radioligand at various concentrations of maropitant, a competition curve can be generated, from which the IC50 value is derived. The IC50 represents the concentration of maropitant required to displace 50% of the specifically bound radioligand.

The Ki value, a more absolute measure of binding affinity that is independent of the radioligand concentration used, can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Detailed Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol outlines a self-validating system for determining the binding affinity of maropitant for NK1 receptors in brain tissue.

1. Brain Tissue Membrane Preparation:

-

Rationale: The use of membrane preparations isolates the receptors of interest, which are embedded in the cell membrane, from other cellular components that could interfere with the assay.

-

Procedure:

-

Euthanize the subject animal (e.g., rat, dog) and rapidly dissect the brain region of interest (e.g., brainstem, cortex) on ice.

-

Homogenize the tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[11]

-

Centrifuge the homogenate at low speed to remove large debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration using a standard method like the BCA assay.[11] Store aliquots at -80°C.

-

2. Competitive Binding Assay:

-

Rationale: This step directly measures the ability of maropitant to compete with a known radioligand for NK1 receptor binding sites.

-

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of maropitant concentrations.

-

Total Binding Wells: Add membrane preparation, radioligand (e.g., [³H]-Substance P at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled NK1 antagonist (e.g., unlabeled Substance P or a potent antagonist) to saturate all specific binding sites.

-

Maropitant Competition Wells: Add membrane preparation, radioligand, and serially diluted concentrations of maropitant.

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

-

3. Data Analysis:

-

Rationale: This final step translates the raw radioactivity counts into meaningful binding affinity parameters.

-

Procedure:

-

Calculate the specific binding by subtracting the average counts from the NSB wells from the average counts of the total binding and all competitor wells.[3]

-

Plot the percentage of specific binding against the logarithm of the maropitant concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Visualization of NK1 Receptor Distribution: In Vitro Autoradiography

To complement the quantitative data from binding assays, in vitro autoradiography provides a powerful visual representation of the distribution and density of NK1 receptors within different regions of the brain.[12][13]

Methodology Overview:

-

Thin frozen sections of the brain are prepared using a cryostat.[13]

-

These sections are incubated with a radiolabeled ligand specific for the NK1 receptor (e.g., [³H]-Substance P or a specific radiolabeled antagonist).[13]

-

To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of an excess of a non-radiolabeled competitor (like maropitant).[13]

-

After washing and drying, the sections are exposed to a radiation-sensitive film or a phosphor imaging plate.[13]

-

The resulting autoradiograms reveal the anatomical distribution of the radioligand binding sites, which correspond to the locations of the NK1 receptors.[14] By comparing the total and non-specific binding images, the specific receptor distribution can be precisely mapped.[13] This technique is invaluable for understanding which brain circuits and nuclei are targeted by maropitant.

Quantitative Binding Affinity Data

While specific Ki or IC50 values for maropitant at NK1 receptors in brain tissue are not always readily available in public literature, its high potency and selectivity are well-established through functional and clinical studies.[3] The methodologies described above are the standard for generating such data. For comparative purposes, a well-characterized NK1 receptor antagonist's data is presented below.

| Parameter | Description | Typical Value Range (for potent antagonists) |

| IC₅₀ | The concentration of maropitant that inhibits 50% of the specific binding of the radioligand. | Low nanomolar (nM) |

| Kᵢ | The inhibition constant, representing the affinity of maropitant for the NK1 receptor. | Low nanomolar (nM) |

| Bmax | The maximum density of NK1 receptors in the brain tissue preparation. | fmol/mg protein |

| Kd | The equilibrium dissociation constant of the radioligand. | Sub-nanomolar to low nanomolar (nM) |

Note: These are representative value ranges. Actual values must be determined experimentally for each specific compound and tissue preparation.

Discussion and Interpretation

The high binding affinity of maropitant for NK1 receptors in the brain is the molecular basis for its efficacy as an antiemetic. Maropitant is a lipophilic compound that effectively crosses the blood-brain barrier.[15] Studies in gerbils have shown a mean brain-to-plasma concentration ratio of 3.59 eight hours after subcutaneous injection, confirming its central nervous system penetration.[15][16]

By competitively inhibiting the binding of Substance P to NK1 receptors in key emetic centers like the area postrema and the nucleus tractus solitarius, maropitant effectively blocks the final common pathway of the vomiting reflex.[8][15] This central action is crucial for its ability to counteract both central and peripheral emetic stimuli.[1]

The techniques of radioligand binding and autoradiography are complementary and essential for the preclinical characterization of any CNS-acting drug targeting a specific receptor. Radioligand binding provides the quantitative measure of affinity (Ki), which is a critical parameter for predicting in vivo potency and for structure-activity relationship (SAR) studies during drug development. Autoradiography provides the anatomical context, confirming that the drug's target receptors are present in the brain regions relevant to the desired therapeutic effect.

Conclusion

The characterization of maropitant's binding affinity to NK1 receptors in brain tissue is a critical aspect of understanding its neuropharmacological profile. Through the rigorous application of in vitro techniques such as competitive radioligand binding assays and autoradiography, researchers can obtain precise quantitative and qualitative data on this crucial drug-receptor interaction. These methodologies not only validate the mechanism of action but also provide the foundational data necessary for the development of new and improved NK1 receptor antagonists for a range of therapeutic applications beyond emesis, including pain and inflammation.[2]

References

-

Hökfelt, T., Pernow, B., & Wahren, J. (2001). Substance P: a pioneer amongst neuropeptides. Journal of Internal Medicine, 249(1), 27-40. [Link]

-

Qingmu Pharmaceutical. (2024). Maropitant: Mechanism of Action, Uses and Dosage. [Link]

-

Wikipedia. (2024). Maropitant. [Link]

-

Parker, D., & Grillner, S. (1999). Substance P. ResearchGate. [Link]

-

Massaro, A., & Chaves, S. (2020). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. PMC. [Link]

-

Trafton, J. A., & Basbaum, A. I. (2001). Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat. Journal of Neuroscience, 21(10), 3565-3573. [Link]

-

Lee, S. D., et al. (2003). Substance P via NK1 Receptor Facilitates Hyperactive Bladder Afferent Signaling via Action of ROS. American Journal of Physiology-Renal Physiology, 284(4), F840-F851. [Link]

-

Al-Shammaa, A. H., et al. (2021). Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. Veterinary Medicine and Public Health Journal, 2(1), 22-28. [Link]

-

Plumb, D. C. (2009). Maropitant's pharmacokinetics and pharmacology. DVM360. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

de la Puente-Redondo, V. A., et al. (2007). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 281-287. [Link]

-

Benchaoui, H. A., et al. (2007). The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 336-344. [Link]

-

Plumb, D. C. (2014). Maropitant: Novel Antiemetic. Clinician's Brief. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Boscan, P., et al. (2015). Comparison of NK-1 Receptor Antagonist (Maropitant) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy. PLOS ONE, 10(10), e0140734. [Link]

-

ResearchGate. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. [Link]

-

Stumpf, W. E. (2009). Drugs in the brain--cellular imaging with receptor microscopic autoradiography. Neuroscience, 162(4), 915-930. [Link]

-

Solon, E. G., & Kraus, L. E. (2012). Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development. The AAPS Journal, 14(2), 260-274. [Link]

-

Mikołajczak, R. (2015). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Molecules, 20(12), 21674-21695. [Link]

-

Hickman, M. A., et al. (2008). Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia TM ) for the prevention of emesis and motion sickness in cats. Journal of Veterinary Pharmacology and Therapeutics, 31(3), 220-229. [Link]

-

Al-Shammaa, A. H., et al. (2021). Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine. PubMed. [Link]

-

Forschungszentrum Jülich. (2025). Autoradiography. [Link]

-

Varnas, K., et al. (2004). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain. Human Brain Mapping, 22(3), 246-260. [Link]

-

Pruneau, D., et al. (2000). Autoradiographic analysis of mouse brain kinin B1 and B2 receptors after closed head trauma and ability of Anatibant mesylate to cross the blood-brain barrier. Journal of Neurotrauma, 17(4), 307-318. [Link]

Sources

- 1. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. qingmupharm.com [qingmupharm.com]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maropitant - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Drugs in the brain--cellular imaging with receptor microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoradiography [fz-juelich.de]

- 14. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dvm360.com [dvm360.com]

- 16. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Maropitant Citrate in Research: A Technical Guide to Solubility and Stability

For Immediate Release

A Deep Dive into the Physicochemical Landscape of a Key Research Compound

Researchers and drug development professionals working with maropitant citrate now have a comprehensive technical resource detailing its solubility and stability in common research buffers. This in-depth guide addresses the critical need for a centralized body of information to ensure the accuracy and reproducibility of preclinical and analytical studies involving this potent neurokinin-1 (NK1) receptor antagonist.[1][2][3][4]

Maropitant citrate, a cornerstone in veterinary medicine for the management of emesis and nausea, is increasingly utilized in a variety of research applications.[2][][6][7] Understanding its behavior in different experimental settings is paramount to generating reliable and meaningful data. This guide provides a foundational understanding of maropitant citrate's properties, offering practical insights and detailed protocols for its effective use in the laboratory.

I. Physicochemical Properties: The Foundation of Formulation

A thorough understanding of maropitant citrate's intrinsic properties is the first step in designing robust experimental protocols. The molecule's solubility and stability are directly influenced by its chemical nature.

Maropitant citrate exists in different crystalline forms, or polymorphs, with Form C demonstrating superior aqueous solubility and stability compared to Form A.[8][9] The citrate salt itself significantly enhances water solubility compared to the maropitant free base.[8][10]

Table 1: Physicochemical Properties of Maropitant Citrate

| Property | Value | Source(s) |

| Molecular Formula | C38H50N2O9 | [2][3] |

| Molecular Weight | 678.8 g/mol | [2] |

| Crystalline Forms | Forms A, B, and C identified | [8] |

| Aqueous Solubility (Form A) | ~0.238 g/L (0.35 mg/mL) at 25°C | [8][9][10] |

| Aqueous Solubility (Form C) | ~0.445 g/L at room temperature | [8][9] |

| Solubility in Organic Solvents | Soluble in Methanol and DMSO | [10][11][12] |

II. Solubility in Common Research Buffers and Solvents

The choice of solvent or buffer is a critical decision in any experiment. For maropitant citrate, solubility can vary significantly depending on the medium.

While sparingly soluble in water, its solubility is enhanced in common organic solvents used for preparing stock solutions.[10] Methanol and Dimethyl sulfoxide (DMSO) are effective solvents for maropitant citrate.[10][11] For in vivo studies, a combination of 10% DMSO and 90% corn oil has been used.[11]

The injectable veterinary formulation of maropitant citrate utilizes sulfobutyl ether β-cyclodextrin (SBECD) to improve solubility and reduce injection site pain.[10][13][14] This highlights the importance of formulation excipients in achieving desired concentrations in aqueous solutions.

Table 2: Solubility of Maropitant Citrate in Various Solvents

| Solvent | Solubility | Notes | Source(s) |

| Water | Sparingly soluble (~0.35 mg/mL at 25°C for the citrate salt) | Solubility is dependent on the crystalline form.[8][10] | [10] |

| Methanol | Soluble | A 0.2% v/v triethylamine in methanol solution is used as a diluent for HPLC analysis.[10][15][16] | [10] |

| Dimethyl sulfoxide (DMSO) | Soluble (up to 100 mg/mL) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[10][11][12] | [10][11][12] |

For researchers preparing their own solutions, it is crucial to consider the pH of the buffer. Pharmaceutical formulations of maropitant citrate are typically prepared at a pH between 3 and 6, suggesting the compound is most stable in a slightly acidic environment.[10]

III. Stability Considerations: Ensuring the Integrity of Your Research

The stability of maropitant citrate is influenced by several factors, including temperature, pH, and light exposure. Understanding these factors is essential for accurate and reproducible results.

Temperature Effects

Temperature has a notable impact on maropitant citrate's stability, especially in aqueous solutions containing SBECD.[10] As temperature increases, the binding between maropitant and SBECD weakens, leading to a higher concentration of free, unbound drug.[10][14] It is estimated that at 37°C, approximately 25% of the maropitant is in its free form, whereas at 4°C, the amount of free drug is minimal.[10] Therefore, refrigeration of injectable solutions is recommended to minimize free drug concentration.[10][13] For long-term storage of the solid powder, -20°C is recommended.[8][10]

pH and Degradation Pathways

While specific degradation kinetics at various pH values are not extensively published, the typical pH range of 3 to 6 for pharmaceutical formulations suggests that maropitant citrate is most stable in a slightly acidic environment.[10] Controlling the pH of aqueous solutions is critical to prevent potential degradation.[10]

Potential degradation pathways for maropitant citrate, like many pharmaceuticals, include hydrolysis, oxidation, and photolysis.[10] Forced degradation studies are necessary to definitively identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][17][18]

Photostability

While detailed public data on the photostability of maropitant citrate is limited, it is standard practice in pharmaceutical development to protect solutions from light unless proven to be photostable.[][10] Stability tests have indicated that it is photochemically stable in the solid state under various storage conditions.[8]

IV. Experimental Protocols: A Practical Guide

To ensure the quality and reliability of experimental data, robust analytical methods are crucial.[1][] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and stability assessment of maropitant citrate.[1][15][16]

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to quantify maropitant citrate and separate it from potential degradation products.

Chromatographic Conditions:

-

Mobile Phase:

-

Gradient Program: A gradient program is utilized for optimal separation.[1]

Solution Preparation:

-

Mobile Phase A: Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC-grade water to obtain a 0.01 mol/L solution. Adjust the pH to 7.50. Filter and degas before use.[1]

-

Standard Solution: Accurately weigh a known amount of maropitant citrate reference standard and dissolve it in the diluent to a final concentration of approximately 0.4 mg/mL.[10][15]

-

Test Solution: Prepare the sample containing maropitant citrate in the diluent to a target concentration of 0.4 mg/mL.[10][15]

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to validate the stability-indicating power of an analytical method.[17][18][19]

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Expose the drug solution to an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Heat the solid drug substance or a solution of the drug at a high temperature.

-

Photodegradation: Expose a solution of the drug to UV light.

The extent of degradation should be targeted to be between 5-20%.[20] Samples are then analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.

V. Visualizing Key Concepts

To further clarify the experimental workflow and the factors influencing maropitant citrate's stability, the following diagrams are provided.

Caption: Workflow for preparing maropitant citrate solutions.

Caption: Key factors influencing maropitant citrate stability.

VI. Conclusion: Best Practices for Researchers

To ensure the integrity and reproducibility of research involving maropitant citrate, the following best practices are recommended:

-

Source High-Quality Material: Use well-characterized maropitant citrate from a reputable supplier.

-

Proper Storage: Store the solid powder at -20°C for long-term use and protect it from moisture.[4][10]

-

Mindful Solution Preparation: Use fresh, high-purity solvents. For aqueous solutions, carefully control the pH to be within the optimal range of 3-6.[10]

-

Fresh is Best: Prepare solutions fresh whenever possible. If stock solutions are stored, they should be kept at -20°C in an appropriate solvent like DMSO or methanol.[10]

-